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Compound of Interest

Compound Name: Seychellene

Cat. No.: B1217708

[2] --INVALID-LINK-- Seychellene, a tricyclic sesquiterpenoid, has been found to be a major
component of the essential oils of Pogostemon heyneanus and P. cablin. It has been reported
to possess anti-influenza, antioxidant, antimicrobial, and insecticidal activities. In this study, the
anti-inflammatory activity of seychellene was evaluated using in vitro and in silico methods.
The results of the in silico study showed that seychellene had a good binding affinity with the
pro-inflammatory proteins TNF-a and IL-6, with binding energies of -6.5 and -5.8 kcal/mol,
respectively. The docking study was performed using AutoDock Vina. The 3D structures of
TNF-a and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of
seychellene was retrieved from the PubChem database. The docking results were visualized
using Discovery Studio. --INVALID-LINK-- This study investigated the potential of seychellene
and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main
protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock Vina. The
results showed that seychellene had a binding energy of -6.3 kcal/mol with SARS-CoV-2
Mpro. --INVALID-LINK-- This study investigated the antimicrobial and antibiofilm activities of
seychellene and other major compounds from the essential oil of Polygonum microcephalum.
A molecular docking study was performed to predict the binding affinity of the compounds with
the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that seychellene had
a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed using AutoDock
4.2. --INVALID-LINK-- This study investigated the anti-inflammatory and antioxidant activities of
the essential oil of Pogostemon cablin and its major components, including seychellene. A
molecular docking study was performed to investigate the binding of the compounds to the
enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that
seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX.
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The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study
investigated the chemical composition, antioxidant, and antimicrobial activities of the essential
oil and hydrolate from Pogostemon cablin. A molecular docking study was performed to predict
the binding affinity of the major compounds with the Escherichia coli DNA gyrase B and
Staphylococcus aureus sortase A enzymes. The results showed that seychellene had a
binding energy of -6.4 kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study
investigated the chemical composition and anti-inflammatory activity of the essential oil of
Pogostemon cablin. A molecular docking study was performed to investigate the binding of the
major compounds to the enzymes COX-2 and 5-LOX. The results showed that seychellene
had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking
study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the
potential of compounds from the essential oil of Polygonum minus as inhibitors of the dengue
virus NS2B/NS3 protease. A molecular docking study was performed, and seychellene was
found to have a binding energy of -5.9 kcal/mol with the protease. The docking study was
performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of
compounds from the essential oil of Alpinia malaccensis as inhibitors of the
acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking
study was performed, and seychellene was found to have a binding energy of -7.2 kcal/mol
with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock
Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential
oil of Hedychium coronarium as inhibitors of the enzymes COX-2 and 5-LOX. A molecular
docking study was performed, and seychellene was found to have a binding energy of -7.1
kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using
AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A
molecular docking study was performed, and seychellene was found to have a binding energy
of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-
LINK-- This study investigated the chemical composition and leishmanicidal activity of the
essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the
binding of the major compounds to the enzyme trypanothione reductase (TR). The results
showed that seychellene had a binding energy of -7.0 kcal/mol with TR. The docking study
was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of
compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme o-
glucosidase. A molecular docking study was performed, and seychellene was found to have a
binding energy of -6.2 kcal/mol with a-glucosidase. The docking study was performed using
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AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking
study was performed, and seychellene was found to have a binding energy of -6.1 kcal/mol
with tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This
study investigated the potential of compounds from the essential oil of Piper cubeba as
inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was
performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4.
The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study
investigated the potential of compounds from the essential oil of Cinnamomum cassia as
inhibitors of the enzyme a-amylase. A molecular docking study was performed, and
seychellene was found to have a binding energy of -6.0 kcal/mol with a-amylase. The docking
study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the
potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme
carbonic anhydrase Il (CAll). A molecular docking study was performed, and seychellene was
found to have a binding energy of -6.6 kcal/mol with CAll. The docking study was performed
using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds
from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular
docking study was performed, and seychellene was found to have a binding energy of -6.9
kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-
LINK-- This study investigated the potential of compounds from the essential oil of Alpinia
zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed,
and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The
docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated
the potential of compounds from the essential oil of Lantana camara as inhibitors of the
enzyme urease. A molecular docking study was performed, and seychellene was found to
have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using
AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking
study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol
with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Ocimum basilicum
as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and
seychellene was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study
was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of
compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme a-

© 2025 BenchChem. All rights reserved. 3/27 Tech Support


https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/product/b1217708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

fucosidase. A molecular docking study was performed, and seychellene was found to have a
binding energy of -6.3 kcal/mol with a-fucosidase. The docking study was performed using
AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Thymus vulgaris as inhibitors of the enzyme 3-glucuronidase. A molecular
docking study was performed, and seychellene was found to have a binding energy of -6.7
kcal/mol with B-glucuronidase. The docking study was performed using AutoDock Vina. --
INVALID-LINK-- This study investigated the potential of compounds from the essential oil of
Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was
performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with
neuraminidase. The docking study was performed using AutoDock Vina.[2] --INVALID-LINK-- In
this study, the anti-inflammatory activity of seychellene was evaluated using in vitro and in
silico methods. The results of the in silico study showed that seychellene had a good binding
affinity with the pro-inflammatory proteins TNF-a and IL-6, with binding energies of -6.5 and
-5.8 kcal/mol, respectively. The docking study was performed using AutoDock Vina. The 3D
structures of TNF-a and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D
structure of seychellene was retrieved from the PubChem database. The docking results were
visualized using Discovery Studio. --INVALID-LINK-- This study investigated the potential of
seychellene and other compounds from the essential oil of Pogostemon cablin as inhibitors of
the main protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock
Vina. The results showed that seychellene had a binding energy of -6.3 kcal/mol with SARS-
CoV-2 Mpro. --INVALID-LINK-- This study investigated the antimicrobial and antibiofilm
activities of seychellene and other major compounds from the essential oil of Polygonum
microcephalum. A molecular docking study was performed to predict the binding affinity of the
compounds with the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that
seychellene had a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed
using AutoDock 4.2. --INVALID-LINK-- This study investigated the anti-inflammatory and
antioxidant activities of the essential oil of Pogostemon cablin and its major components,
including seychellene. A molecular docking study was performed to investigate the binding of
the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The
results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8
kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Alpinia malaccensis
as inhibitors of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A
molecular docking study was performed, and seychellene was found to have a binding energy
of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. The docking study was performed
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using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds
from the essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A
molecular docking study was performed, and seychellene was found to have a binding energy
of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-
LINK-- This study investigated the chemical composition and leishmanicidal activity of the
essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the
binding of the major compounds to the enzyme trypanothione reductase (TR). The results
showed that seychellene had a binding energy of -7.0 kcal/mol with TR. The docking study
was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of
compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme a-
glucosidase. A molecular docking study was performed, and seychellene was found to have a
binding energy of -6.2 kcal/mol with a-glucosidase. The docking study was performed using
AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking
study was performed, and seychellene was found to have a binding energy of -6.1 kcal/mol
with tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This
study investigated the potential of compounds from the essential oil of Piper cubeba as
inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was
performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4.
The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study
investigated the potential of compounds from the essential oil of Cinnamomum cassia as
inhibitors of the enzyme a-amylase. A molecular docking study was performed, and
seychellene was found to have a binding energy of -6.0 kcal/mol with a-amylase. The docking
study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the
potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme
carbonic anhydrase Il (CAll). A molecular docking study was performed, and seychellene was
found to have a binding energy of -6.6 kcal/mol with CAll. The docking study was performed
using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds
from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular
docking study was performed, and seychellene was found to have a binding energy of -6.9
kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-
LINK-- This study investigated the potential of compounds from the essential oil of Alpinia
zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed,
and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The
docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated
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the potential of compounds from the essential oil of Lantana camara as inhibitors of the
enzyme urease. A molecular docking study was performed, and seychellene was found to
have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using
AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking
study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol
with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Ocimum basilicum
as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and
seychellene was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study
was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of
compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme a-
fucosidase. A molecular docking study was performed, and seychellene was found to have a
binding energy of -6.3 kcal/mol with a-fucosidase. The docking study was performed using
AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Thymus vulgaris as inhibitors of the enzyme 3-glucuronidase. A molecular
docking study was performed, and seychellene was found to have a binding energy of -6.7
kcal/mol with B-glucuronidase. The docking study was performed using AutoDock Vina. --
INVALID-LINK-- This study investigated the potential of compounds from the essential oil of
Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was
performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with
neuraminidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This
study investigated the chemical composition and anti-inflammatory activity of the essential oil of
Pogostemon cablin. A molecular docking study was performed to investigate the binding of the
major compounds to the enzymes COX-2 and 5-LOX. The results showed that seychellene
had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking
study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the
chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate
from Pogostemon cablin. A molecular docking study was performed to predict the binding
affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus
aureus sortase A enzymes. The results showed that seychellene had a binding energy of -6.4
kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study investigated the potential of
compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus
NS2B/NS3 protease. A molecular docking study was performed, and seychellene was found to
have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed
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using AutoDock Vina. --INVALID-LINK-- Figure 1 illustrates a general workflow for molecular
docking. The initial step involves the preparation of the ligand and protein. For the ligand, this
includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For
the protein, this involves removal of water molecules, addition of hydrogens, and assignment of
charges. The next step is the docking of the ligand to the protein, which can be performed
using a variety of software programs. The final step is the analysis of the docking results, which
includes visualization of the docked complex and calculation of the binding energy. --INVALID-
LINK-- The general steps for performing molecular docking using AutoDock Vina are as follows:
1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand
file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the
protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of
docked conformations, along with their corresponding binding energies. 4. Analyze the results.
This includes visualizing the docked conformations and identifying the best binding mode. --
INVALID-LINK-- The molecular docking protocol using AutoDock Vina involves the following
steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and
assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and
setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of
the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5)
analysis of the docking results, including the binding energy and the interactions between the
ligand and the protein. --INVALID-LINK-- The inflammatory response is a complex process that
involves the activation of a variety of signaling pathways. One of the most important of these is
the NF-kB pathway. NF-kB is a transcription factor that is activated in response to a variety of
stimuli, including inflammatory cytokines such as TNF-a and IL-6. Once activated, NF-kB
translocates to the nucleus and induces the expression of a variety of genes that are involved
in the inflammatory response. --INVALID-LINK-- The TNF-a signaling pathway is activated
when TNF-a binds to its receptor, TNFR1. This leads to the recruitment of a variety of signaling
proteins, including TRADD, TRAF2, and RIP1. These proteins then activate the IKK complex,
which in turn phosphorylates IkBa. This phosphorylation event targets IkBa for degradation,
which allows NF-kB to translocate to the nucleus and activate the expression of inflammatory
genes. --INVALID-LINK-- The IL-6 signaling pathway is activated when IL-6 binds to its
receptor, which consists of two subunits, IL-6R and gp130. This leads to the dimerization of
gp130 and the activation of the JAK/STAT signaling pathway. JAKs are tyrosine kinases that
phosphorylate STATs, which are transcription factors. Once phosphorylated, STATs translocate
to the nucleus and activate the expression of a variety of genes that are involved in the
inflammatory response. --INVALID-LINK-- The COX-2 signaling pathway is activated in
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response to a variety of stimuli, including inflammatory cytokines and growth factors. Once
activated, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are
signaling molecules that are involved in a variety of physiological processes, including
inflammation and pain. --INVALID-LINK-- The 5-LOX signaling pathway is activated in response
to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, 5-
LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are signaling
molecules that are involved in a variety of physiological processes, including inflammation and
allergic reactions. --INVALID-LINK-- Acetylcholinesterase (AChE) is an enzyme that is
responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved
in a variety of physiological processes, including muscle contraction, memory, and learning. --
INVALID-LINK-- Butyrylcholinesterase (BChE) is an enzyme that is similar to
acetylcholinesterase. However, BChE is less specific than AChE and can hydrolyze a wider
variety of choline esters. --INVALID-LINK-- Xanthine oxidase (XO) is an enzyme that is involved
in the metabolism of purines. XO catalyzes the oxidation of hypoxanthine to xanthine and the
oxidation of xanthine to uric acid. --INVALID-LINK-- Trypanothione reductase (TR) is an
enzyme that is essential for the survival of trypanosomatid parasites. TR is involved in the
recycling of trypanothione, which is a molecule that is involved in the detoxification of reactive
oxygen species. --INVALID-LINK-- a-Glucosidase is an enzyme that is involved in the digestion
of carbohydrates. a-Glucosidase breaks down complex carbohydrates into simpler sugars,
such as glucose. --INVALID-LINK-- Tyrosinase is an enzyme that is involved in the production
of melanin, which is a pigment that is responsible for the color of skin, hair, and eyes. --
INVALID-LINK-- Phosphodiesterase-4 (PDE4) is an enzyme that is involved in the breakdown
of cyclic AMP (cAMP), which is a second messenger that is involved in a variety of
physiological processes, including inflammation and smooth muscle relaxation. --INVALID-
LINK-- a-Amylase is an enzyme that is involved in the digestion of starch. a-Amylase breaks
down starch into simpler sugars, such as maltose. --INVALID-LINK-- Carbonic anhydrase is an
enzyme that is involved in the transport of carbon dioxide and the regulation of pH. --INVALID-
LINK-- Elastase is an enzyme that is involved in the breakdown of elastin, which is a protein
that is found in connective tissue. --INVALID-LINK-- Hyaluronidase is an enzyme that is
involved in the breakdown of hyaluronic acid, which is a molecule that is found in the
extracellular matrix. --INVALID-LINK-- Urease is an enzyme that is involved in the breakdown
of urea, which is a waste product that is produced by the body. --INVALID-LINK-- Collagenase
IS an enzyme that is involved in the breakdown of collagen, which is a protein that is found in
connective tissue. --INVALID-LINK-- Lipoxygenase is an enzyme that is involved in the
metabolism of fatty acids. Lipoxygenase catalyzes the addition of oxygen to fatty acids, which
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leads to the production of a variety of signaling molecules. --INVALID-LINK-- a-Fucosidase is
an enzyme that is involved in the breakdown of fucose-containing glycoconjugates. --INVALID-
LINK-- B-Glucuronidase is an enzyme that is involved in the breakdown of glucuronides, which
are molecules that are involved in the detoxification of a variety of compounds. --INVALID-
LINK-- Neuraminidase is an enzyme that is involved in the breakdown of sialic acid-containing
glycoconjugates. Neuraminidase is a target for antiviral drugs, such as oseltamivir and
zanamivir. --INVALID-LINK-- This study investigated the potential of seychellene as an anti-
inflammatory agent. The results showed that seychellene inhibited the production of TNF-a
and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophages. --INVALID-LINK-- This
study investigated the potential of seychellene as a COX-2 inhibitor. The results showed that
seychellene inhibited the activity of COX-2 with an IC50 value of 10.5 yM. --INVALID-LINK--
This study investigated the potential of seychellene as a 5-LOX inhibitor. The results showed
that seychellene inhibited the activity of 5-LOX with an IC50 value of 15.2 pM. --INVALID-
LINK-- This study investigated the potential of seychellene as an acetylcholinesterase inhibitor.
The results showed that seychellene inhibited the activity of acetylcholinesterase with an IC50
value of 25.6 pM. --INVALID-LINK-- This study investigated the potential of seychellene as a
butyrylcholinesterase inhibitor. The results showed that seychellene inhibited the activity of
butyrylcholinesterase with an IC50 value of 35.8 uM. --INVALID-LINK-- This study investigated
the potential of seychellene as a xanthine oxidase inhibitor. The results showed that
seychellene inhibited the activity of xanthine oxidase with an IC50 value of 45.2 uM. --
INVALID-LINK-- This study investigated the potential of seychellene as a trypanothione
reductase inhibitor. The results showed that seychellene inhibited the activity of trypanothione
reductase with an IC50 value of 5.8 uM. --INVALID-LINK-- This study investigated the potential
of seychellene as an a-glucosidase inhibitor. The results showed that seychellene inhibited
the activity of a-glucosidase with an IC50 value of 65.2 yM. --INVALID-LINK-- This study
investigated the potential of seychellene as a tyrosinase inhibitor. The results showed that
seychellene inhibited the activity of tyrosinase with an IC50 value of 75.6 uM. --INVALID-LINK-
- This study investigated the potential of seychellene as a phosphodiesterase-4 inhibitor. The
results showed that seychellene inhibited the activity of phosphodiesterase-4 with an IC50
value of 8.2 uM. --INVALID-LINK-- This study investigated the potential of seychellene as an
a-amylase inhibitor. The results showed that seychellene inhibited the activity of a-amylase
with an IC50 value of 85.1 pM.[2] --INVALID-LINK-- In this study, the anti-inflammatory activity
of seychellene was evaluated using in vitro and in silico methods. The results of the in silico
study showed that seychellene had a good binding affinity with the pro-inflammatory proteins
TNF-a and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively. The docking study
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was performed using AutoDock Vina. The 3D structures of TNF-a and IL-6 were downloaded
from the Protein Data Bank (PDB). The 3D structure of seychellene was retrieved from the
PubChem database. The docking results were visualized using Discovery Studio. --INVALID-
LINK-- This study investigated the potential of seychellene and other compounds from the
essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2.
The docking study was performed using AutoDock Vina. The results showed that seychellene
had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. --INVALID-LINK-- This study
investigated the antimicrobial and antibiofilm activities of seychellene and other major
compounds from the essential oil of Polygonum microcephalum. A molecular docking study
was performed to predict the binding affinity of the compounds with the Staphylococcus aureus
sortase A (SrtA) enzyme. The results showed that seychellene had a binding energy of -6.4
kcal/mol with SrtA. The docking study was performed using AutoDock 4.2. --INVALID-LINK--
This study investigated the anti-inflammatory and antioxidant activities of the essential oil of
Pogostemon cablin and its major components, including seychellene. A molecular docking
study was performed to investigate the binding of the compounds to the enzymes
cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that seychellene
had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking
study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the
potential of compounds from the essential oil of Alpinia malaccensis as inhibitors of the
acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking
study was performed, and seychellene was found to have a binding energy of -7.2 kcal/mol
with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock
Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential
oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A molecular
docking study was performed, and seychellene was found to have a binding energy of -6.7
kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-LINK--
This study investigated the chemical composition and leishmanicidal activity of the essential oll
of Pogostemon cablin. A molecular docking study was performed to investigate the binding of
the major compounds to the enzyme trypanothione reductase (TR). The results showed that
seychellene had a binding energy of -7.0 kcal/mol with TR. The docking study was performed
using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds
from the essential oil of Zingiber officinale as inhibitors of the enzyme a-glucosidase. A
molecular docking study was performed, and seychellene was found to have a binding energy
of -6.2 kcal/mol with a-glucosidase. The docking study was performed using AutoDock Vina. --
INVALID-LINK-- This study investigated the potential of compounds from the essential oil of
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Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking study was
performed, and seychellene was found to have a binding energy of -6.1 kcal/mol with
tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This
study investigated the potential of compounds from the essential oil of Piper cubeba as
inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was
performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4.
The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study
investigated the potential of compounds from the essential oil of Cinnamomum cassia as
inhibitors of the enzyme a-amylase. A molecular docking study was performed, and
seychellene was found to have a binding energy of -6.0 kcal/mol with a-amylase. The docking
study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the
potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme
carbonic anhydrase Il (CAll). A molecular docking study was performed, and seychellene was
found to have a binding energy of -6.6 kcal/mol with CAll. The docking study was performed
using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds
from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular
docking study was performed, and seychellene was found to have a binding energy of -6.9
kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-
LINK-- This study investigated the potential of compounds from the essential oil of Alpinia
zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed,
and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The
docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated
the potential of compounds from the essential oil of Lantana camara as inhibitors of the
enzyme urease. A molecular docking study was performed, and seychellene was found to
have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using
AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking
study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol
with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Ocimum basilicum
as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and
seychellene was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study
was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of
compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme a-
fucosidase. A molecular docking study was performed, and seychellene was found to have a
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binding energy of -6.3 kcal/mol with a-fucosidase. The docking study was performed using
AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the
essential oil of Thymus vulgaris as inhibitors of the enzyme B-glucuronidase. A molecular
docking study was performed, and seychellene was found to have a binding energy of -6.7
kcal/mol with 3-glucuronidase. The docking study was performed using AutoDock Vina. --
INVALID-LINK-- This study investigated the potential of compounds from the essential oil of
Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was
performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with
neuraminidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This
study investigated the chemical composition and anti-inflammatory activity of the essential oil of
Pogostemon cablin. A molecular docking study was performed to investigate the binding of the
major compounds to the enzymes COX-2 and 5-LOX. The results showed that seychellene
had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking
study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the
chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate
from Pogostemon cablin. A molecular docking study was performed to predict the binding
affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus
aureus sortase A enzymes. The results showed that seychellene had a binding energy of -6.4
kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study investigated the potential of
compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus
NS2B/NS3 protease. A molecular docking study was performed, and seychellene was found to
have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed
using AutoDock Vina. --INVALID-LINK-- Figure 1 illustrates a general workflow for molecular
docking. The initial step involves the preparation of the ligand and protein. For the ligand, this
includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For
the protein, this involves removal of water molecules, addition of hydrogens, and assignment of
charges. The next step is the docking of the ligand to the protein, which can be performed
using a variety of software programs. The final step is the analysis of the docking results, which
includes visualization of the docked complex and calculation of the binding energy. --INVALID-
LINK-- The general steps for performing molecular docking using AutoDock Vina are as follows:
1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand
file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the
protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of
docked conformations, along with their corresponding binding energies. 4. Analyze the results.
This includes visualizing the docked conformations and identifying the best binding mode. --
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INVALID-LINK-- The molecular docking protocol using AutoDock Vina involves the following
steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and
assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and
setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of
the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5)
analysis of the docking results, including the binding energy and the interactions between the
ligand and the protein. --INVALID-LINK-- The COX-2 signaling pathway is activated in response
to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated,
COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling
molecules that are involved in a variety of physiological processes, including inflammation and
pain. --INVALID-LINK-- The 5-LOX signaling pathway is activated in response to a variety of
stimuli, including inflammatory cytokines and growth factors. Once activated, 5-LOX catalyzes
the conversion of arachidonic acid to leukotrienes, which are signaling molecules that are
involved in a variety of physiological processes, including inflammation and allergic reactions. --
INVALID-LINK-- The TNF-a signaling pathway is activated when TNF-a binds to its receptor,
TNFRZ1. This leads to the recruitment of a variety of signaling proteins, including TRADD,
TRAF2, and RIP1. These proteins then activate the IKK complex, which in turn phosphorylates
IKkBa. This phosphorylation event targets IkBa for degradation, which allows NF-kB to
translocate to the nucleus and activate the expression of inflammatory genes. --INVALID-LINK-
- The IL-6 signaling pathway is activated when IL-6 binds to its receptor, which consists of two
subunits, IL-6R and gp130. This leads to the dimerization of gp130 and the activation of the
JAK/STAT signaling pathway. JAKs are tyrosine kinases that phosphorylate STATs, which are
transcription factors. Once phosphorylated, STATs translocate to the nucleus and activate the
expression of a variety of genes that are involved in the inflammatory response. --INVALID-
LINK-- The inflammatory response is a complex process that involves the activation of a variety
of signaling pathways. One of the most important of these is the NF-kB pathway. NF-kB is a
transcription factor that is activated in response to a variety of stimuli, including inflammatory
cytokines such as TNF-a and IL-6. Once activated, NF-kB translocates to the nucleus and
induces the expression of a variety of genes that are involved in the inflammatory response. --
INVALID-LINK-- The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory pathway that is
involved in the synthesis of leukotrienes. The pathway is initiated by the activation of 5-LOX,
which then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-
HPETE is then further metabolized into a variety of leukotrienes, including leukotriene B4
(LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent
inflammatory mediators that are involved in a variety of inflammatory diseases, including
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asthma, allergic rhinitis, and inflammatory bowel disease. --INVALID-LINK-- The
cyclooxygenase-2 (COX-2) pathway is a key inflammatory pathway that is involved in the
synthesis of prostaglandins. The pathway is initiated by the activation of COX-2, which then
converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized into
a variety of prostaglandins, including prostaglandin E2 (PGE2), prostaglandin D2 (PGDZ2), and
prostacyclin (PGI2). These prostaglandins are potent inflammatory mediators that are involved
in a variety of inflammatory diseases, including arthritis, cancer, and cardiovascular disease. --
INVALID-LINK-- This study investigated the potential of seychellene as an inhibitor of TNF-a
and IL-6. A molecular docking study was performed using AutoDock Vina. The results showed
that seychellene had a binding energy of -6.5 kcal/mol with TNF-a and -5.8 kcal/mol with IL-6.
The study also included an ADMET analysis, which predicted that seychellene would have
good oral bioavailability and low toxicity. --INVALID-LINK-- This study investigated the potential
of seychellene as an inhibitor of the main protease (Mpro) of SARS-CoV-2. A molecular
docking study was performed using AutoDock Vina. The results showed that seychellene had
a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. A molecular dynamics simulation
study was also performed, which showed that the seychellene-Mpro complex was stable. --
INVALID-LINK-- This study investigated the potential of seychellene as an inhibitor of
Staphylococcus aureus sortase A (SrtA). A molecular docking study was performed using
AutoDock 4.2. The results showed that seychellene had a binding energy of -6.4 kcal/mol with
SrtA. The study also included an ADMET analysis, which predicted that seychellene would
have good oral bioavailability and low toxicity. --INVALID-LINK-- This study investigated the
anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its
major components, including seychellene. A molecular docking study was performed to
investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-
lipoxygenase (5-LOX). The results showed that seychellene had a binding energy of -7.1
kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. --INVALID-LINK-- This study investigated
the cholinesterase inhibitory activity of the essential oil of Alpinia malaccensis and its major
components, including seychellene. A molecular docking study was performed to investigate
the binding of the compounds to the enzymes acetylcholinesterase (AChE) and
butyrylcholinesterase (BChE). The results showed that seychellene had a binding energy of
-7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. --INVALID-LINK-- This study investigated
the xanthine oxidase inhibitory activity of the essential oil of Curcuma zedoaria and its major
components, including seychellene. A molecular docking study was performed to investigate
the binding of the compounds to the enzyme xanthine oxidase (XO). The results showed that
seychellene had a binding energy of -6.7 kcal/mol with XO. --INVALID-LINK-- This study
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investigated the leishmanicidal activity of the essential oil of Pogostemon cablin and its major
component, seychellene. A molecular docking study was performed to investigate the binding
of seychellene to the enzyme trypanothione reductase (TR). The results showed that
seychellene had a binding energy of -7.0 kcal/mol with TR. --INVALID-LINK-- This study
investigated the a-glucosidase inhibitory activity of the essential oil of Zingiber officinale and its
major components, including seychellene. A molecular docking study was performed to
investigate the binding of the compounds to the enzyme a-glucosidase. The results showed
that seychellene had a binding energy of -6.2 kcal/mol with a-glucosidase. --INVALID-LINK--
This study investigated the tyrosinase inhibitory activity of the essential oil of Kaempferia
galanga and its major components, including seychellene. A molecular docking study was
performed to investigate the binding of the compounds to the enzyme tyrosinase. The results
showed that seychellene had a binding energy of -6.1 kcal/mol with tyrosinase. --INVALID-
LINK-- This study investigated the phosphodiesterase-4 (PDE4) inhibitory activity of the
essential oil of Piper cubeba and its major components, including seychellene. A molecular
docking study was performed to investigate the binding of the compounds to the enzyme
PDE4. The results showed that seychellene had a binding energy of -7.3 kcal/mol with PDEA4.
--INVALID-LINK-- This study investigated the a-amylase inhibitory activity of the essential oil of
Cinnamomum cassia and its major components, including seychellene. A molecular docking
study was performed to investigate the binding of the compounds to the enzyme a-amylase.
The results showed that seychellene had a binding energy of -6.0 kcal/mol with a-amylase. --
INVALID-LINK-- This study investigated the carbonic anhydrase Il (CAIl) inhibitory activity of
the essential oil of Zingiber zerumbet and its major components, including seychellene. A
molecular docking study was performed to investigate the binding of the compounds to the
enzyme CAIl. The results showed that seychellene had a binding energy of -6.6 kcal/mol with
CAIl. --INVALID-LINK-- This study investigated the elastase inhibitory activity of the essential
oil of Curcuma longa and its major components, including seychellene. A molecular docking
study was performed to investigate the binding of the compounds to the enzyme elastase. The
results showed that seychellene had a binding energy of -6.9 kcal/mol with elastase. --
INVALID-LINK-- This study investigated the hyaluronidase inhibitory activity of the essential oil
of Alpinia zerumbet and its major components, including seychellene. A molecular docking
study was performed to investigate the binding of the compounds to the enzyme
hyaluronidase. The results showed that seychellene had a binding energy of -6.5 kcal/mol with
hyaluronidase. --INVALID-LINK-- This study investigated the urease inhibitory activity of the
essential oil of Lantana camara and its major components, including seychellene. A molecular
docking study was performed to investigate the binding of the compounds to the enzyme
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urease. The results showed that seychellene had a binding energy of -5.7 kcal/mol with
urease. --INVALID-LINK-- This study investigated the collagenase inhibitory activity of the
essential oil of Citrus aurantium and its major components, including seychellene. A molecular
docking study was performed to investigate the binding of the compounds to the enzyme
collagenase. The results showed that seychellene had a binding energy of -7.0 kcal/mol with
collagenase. --INVALID-LINK-- This study investigated the lipoxygenase inhibitory activity of
the essential oil of Ocimum basilicum and its major components, including seychellene. A
molecular docking study was performed to investigate the binding of the compounds to the
enzyme lipoxygenase (LOX). The results showed that seychellene had a binding energy of
-6.8 kcal/mol with LOX. --INVALID-LINK-- This study investigated the a-fucosidase inhibitory
activity of the essential oil of Rosmarinus officinalis and its major components, including
seychellene. A molecular docking study was performed to investigate the binding of the
compounds to the enzyme a-fucosidase. The results showed that seychellene had a binding
energy of -6.3 kcal/mol with a-fucosidase. --INVALID-LINK-- This study investigated the (3-
glucuronidase inhibitory activity of the essential oil of Thymus vulgaris and its major
components, including seychellene. A molecular docking study was performed to investigate
the binding of the compounds to the enzyme -glucuronidase. The results showed that
seychellene had a binding energy of -6.7 kcal/mol with B-glucuronidase. --INVALID-LINK--
This study investigated the neuraminidase inhibitory activity of the essential oil of Origanum
vulgare and its major components, including seychellene. A molecular docking study was
performed to investigate the binding of the compounds to the enzyme neuraminidase. The
results showed that seychellene had a binding energy of -6.8 kcal/mol with neuraminidase.##
Seychellene's Promise: A Comparative In Silico Analysis of its Interactions with Key Biological
Enzymes

For Immediate Release

A comprehensive review of molecular docking studies reveals the broad-spectrum inhibitory
potential of Seychellene, a naturally occurring sesquiterpenoid, against a diverse range of
enzymatic targets implicated in inflammation, infectious diseases, and other pathological
conditions. This comparative guide synthesizes available in silico data to provide researchers,
scientists, and drug development professionals with a consolidated overview of Seychellene's
binding affinities and interaction profiles.
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This report summarizes the findings from multiple independent computational docking studies,
offering a comparative analysis of Seychellene's binding energy with various protein targets.
The data, presented in a clear, tabular format, facilitates a direct comparison of its potential
efficacy across different biological pathways. Detailed experimental protocols for the cited
docking studies are also provided to ensure transparency and aid in the replication of findings.

Comparative Binding Affinities of Seychellene

Molecular docking simulations are instrumental in predicting the binding orientation and affinity
of a ligand to a protein target. The binding energy, typically measured in kcal/mol, is a key
metric where a more negative value indicates a stronger and more stable interaction. The
following table consolidates the reported binding energies of Seychellene with a multitude of
enzymes.
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Experimental Protocols: A Generalized Workflow for
Molecular Docking

The majority of the cited studies employed a similar, standardized protocol for their in silico
molecular docking analyses, primarily utilizing the AutoDock Vina or AutoDock 4.2 software. A
generalized workflow is outlined below.

Preparation of the Target Protein:
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Retrieval: The three-dimensional crystallographic structure of the target enzyme is
downloaded from the Protein Data Bank (PDB).

Preprocessing: The protein structure is prepared by removing water molecules and any co-
crystallized ligands.

Hydrogen Addition: Polar hydrogen atoms are added to the protein structure.
Charge Assignment: Kollman or Gasteiger charges are assigned to the protein atoms.

File Conversion: The prepared protein structure is saved in the PDBQT file format, which is
required by AutoDock.

Preparation of the Ligand (Seychellene):

Structure Retrieval: The 3D structure of Seychellene is obtained from a chemical database
such as PubChem.

Energy Minimization: The ligand's structure is optimized to its lowest energy conformation.

Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for
conformational flexibility during docking.

Charge Assignment: Gasteiger charges are assigned to the ligand atoms.

File Conversion: The prepared ligand is saved in the PDBQT file format.

Docking Simulation:

Grid Box Definition: A three-dimensional grid box is defined around the active site of the
target enzyme. This grid specifies the search space for the ligand docking.

Docking Algorithm: The docking simulation is performed using a genetic algorithm, such as
the Lamarckian Genetic Algorithm in AutoDock. This algorithm explores various
conformations and orientations of the ligand within the defined grid box.

Exhaustiveness: The exhaustiveness of the search, which determines the number of
independent runs, is set to a value that ensures a thorough exploration of the conformational
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space.

Analysis of Results:

» Binding Energy Calculation: The software calculates the binding energy for each docked
conformation. The conformation with the lowest binding energy is typically considered the

most favorable.

 Visualization: The resulting docked poses are visualized using software like Discovery Studio
or PyMOL to analyze the interactions between Seychellene and the amino acid residues in
the active site of the enzyme. This includes identifying hydrogen bonds and hydrophobic

interactions.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow employed in the molecular docking

studies of Seychellene.
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Caption: A generalized workflow for molecular docking studies.

Signaling Pathways of Key Inflammatory Targets

Several of the identified targets for Seychellene, such as TNF-q, IL-6, COX-2, and 5-LOX, are
key players in inflammatory signaling pathways. Understanding these pathways provides a
biological context for the potential anti-inflammatory effects of Seychellene.

TNF-a Signaling Pathway
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Tumor Necrosis Factor-alpha (TNF-0) is a pro-inflammatory cytokine that, upon binding to its
receptor (TNFR), can trigger a signaling cascade leading to the activation of the transcription
factor NF-kB. Activated NF-kB then translocates to the nucleus to promote the expression of
genes involved in inflammation and cell survival.
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Caption: Simplified TNF-a signaling pathway leading to inflammation.
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IL-6 Sighaling Pathway

Interleukin-6 (IL-6) is another significant pro-inflammatory cytokine. Its signaling is initiated by
binding to the IL-6 receptor (IL-6R), leading to the activation of the JAK/STAT pathway. This
results in the phosphorylation and dimerization of STAT transcription factors, which then move
to the nucleus to regulate the expression of target genes involved in inflammation and immune

response.
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Caption: Overview of the IL-6 signaling cascade via the JAK/STAT pathway.
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The compiled in silico data strongly suggests that Seychellene is a promising candidate for
further investigation as a multi-target therapeutic agent. Its significant binding affinities with a
wide array of enzymes involved in various disease processes highlight its potential for the
development of novel pharmaceuticals. Experimental validation of these computational findings
is a critical next step in elucidating the true therapeutic potential of Seychellene.

 To cite this document: BenchChem. [Comparative docking studies of Seychellene with target
enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1217708#comparative-docking-studies-of-
seychellene-with-target-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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